
5-Hydroxycyclopent-1-ene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxycyclopent-1-ene-1-carbonitrile is a versatile organic compound with the molecular formula C6H7NO It is characterized by a hydroxyl group (-OH) attached to a cyclopentene ring, which also bears a nitrile group (-CN)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxycyclopent-1-ene-1-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with cyclopentadiene monoepoxide.
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is used as a catalyst.
Solvent: The reaction is carried out in dry tetrahydrofuran (THF).
Reaction Conditions: The mixture is stirred at room temperature and then cooled in an ice-water bath. Acetic acid is added via syringe, followed by the addition of cyclopentadiene monoepoxide solution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield through rigorous purification techniques.
化学反応の分析
Types of Reactions
5-Hydroxycyclopent-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-oxocyclopent-1-ene-1-carbonitrile.
Reduction: Formation of 5-hydroxycyclopent-1-ene-1-amine.
Substitution: Formation of various substituted cyclopentene derivatives.
科学的研究の応用
5-Hydroxycyclopent-1-ene-1-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Hydroxycyclopent-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or participate in hydrogen bonding and other non-covalent interactions .
類似化合物との比較
Similar Compounds
5-Hydroxycyclopent-2-en-1-one: Similar structure but with a carbonyl group instead of a nitrile group.
Cyclopent-1-ene-1-carbonitrile: Lacks the hydroxyl group.
5-Hydroxycyclopent-1-enecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
5-Hydroxycyclopent-1-ene-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the cyclopentene ring.
特性
分子式 |
C6H7NO |
|---|---|
分子量 |
109.13 g/mol |
IUPAC名 |
5-hydroxycyclopentene-1-carbonitrile |
InChI |
InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h2,6,8H,1,3H2 |
InChIキー |
XYODDUAFKAHJBC-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=C1)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


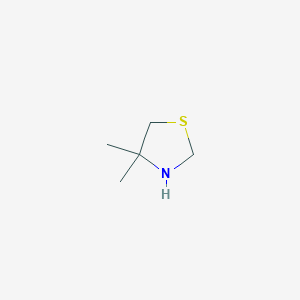
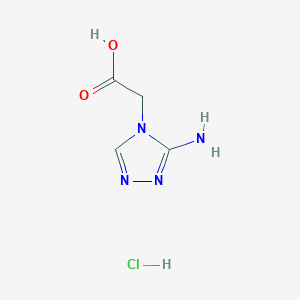
![methyl4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B13521344.png)
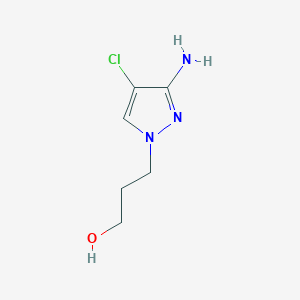

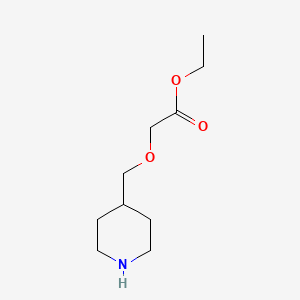
![2-[4-(Propan-2-yl)piperazin-1-yl]butanoicaciddihydrochloride](/img/structure/B13521381.png)
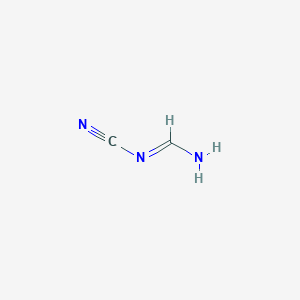
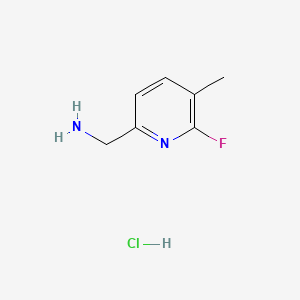
![(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid](/img/structure/B13521398.png)
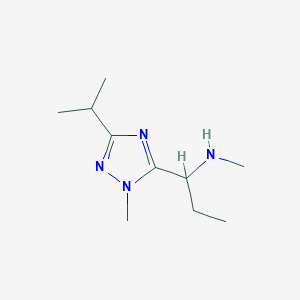
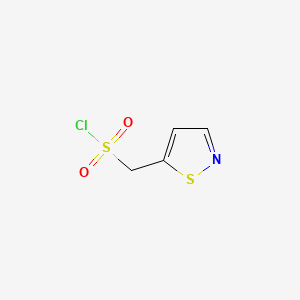
![2-[(3-Hydroxypyridin-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13521422.png)

